3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
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Description
3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C22H16FN3O3S and its molecular weight is 421.45. The purity is usually 95%.
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Scientific Research Applications
Potential Research Applications
Antimicrobial and Antioxidant Activities
Research on benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings, which share structural similarities with the queried compound, have shown significant antimicrobial and antioxidant activities. Such derivatives have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, revealing potent ABTS and DPPH scavenging activities and effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
Antiproliferative and Anticancer Properties
Compounds incorporating the 1,3,4-thiadiazole core have been studied for their antiproliferative and antimicrobial properties, with certain Schiff bases derived from these compounds exhibiting high DNA protective ability against oxidative damage and strong antimicrobial activity against specific pathogens. Some of these compounds have shown cytotoxicity on cancer cell lines, suggesting potential utility in cancer research and therapy (Gür et al., 2020).
Photodynamic Therapy for Cancer Treatment
The development of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base has been reported. Such compounds exhibit high singlet oxygen quantum yield, making them promising candidates for photodynamic therapy applications in cancer treatment. The significant photophysical and photochemical properties, including good fluorescence properties and high singlet oxygen quantum yield, underline their potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Neurological and Psychiatric Disorder Research
Derivatives with fluorobenzyl and thiadiazole structures have been investigated for their potential in neurological research, including studies on orexin receptors which play a role in feeding, arousal, stress, and substance abuse. Such research suggests applications in studying binge eating and possibly other eating disorders with a compulsive component, pointing towards the therapeutic potential of targeting orexin receptors (Piccoli et al., 2012).
Properties
IUPAC Name |
3-[[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-19-10-8-16(9-11-19)15-26-22(27)25(14-18-5-3-4-17(12-18)13-24)20-6-1-2-7-21(20)30(26,28)29/h1-12H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRSYYZYYINDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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